N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-10-6-9(7-11(8-10)20-2)14(18)16-15-12-4-3-5-13(12)17-21-15/h6-8H,3-5H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPVTZSHYDQQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C3CCCC3=NO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes. For instance, the nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.
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Cyclopentane Ring Formation: : The cyclopentane ring can be introduced via a cyclization reaction. This can be achieved by reacting a suitable diene with a dienophile in a Diels-Alder reaction, followed by functional group transformations to introduce the necessary substituents.
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Amide Bond Formation: : The final step involves coupling the isoxazole derivative with 3,5-dimethoxybenzoic acid to form the benzamide. This can be done using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the amide bond, potentially leading to ring-opened products or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its isoxazole core.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interaction of isoxazole derivatives with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Antiproliferative Agents ()
Two thiophene derivatives synthesized by Said and Elshihawy (2015) share structural similarities with the target compound, particularly in their fused cyclopenta-heterocyclic cores. Key distinctions and findings include:
Key Observations :
- Heterocycle Impact : Replacing the isoxazole in the target compound with thiophene (as in Compounds 24 and 25) retains antiproliferative activity but alters electronic properties and binding interactions. Thiophene’s sulfur atom may enhance π-π stacking in kinase inhibition.
- Substituent Influence: The target compound’s 3,5-dimethoxybenzamide group is less complex than the pyrimidinyl sulfamoyl or triazine-phenol moieties in Compounds 24 and 25, which exhibit stronger potency (IC50 ~30–38 nM). This suggests that bulky substituents may improve kinase affinity.
- Mechanistic Overlap : Both thiophene derivatives and the target compound (hypothetically) target ATP-binding sites of tyrosine kinases, mimicking drugs like gefitinib .
Isoxazole-Based Pesticides ()
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) shares the isoxazole-benzamide framework with the target compound but differs in substituents:
Research Implications and Hypotheses
- Medicinal Chemistry : The target compound’s isoxazole core may offer metabolic stability over thiophene analogs, though its simpler substituents might limit kinase inhibition potency. Hybridizing its structure with pyrimidinyl or triazine groups (as in ) could enhance activity.
- Agrochemical Potential: Its structural similarity to isoxaben suggests possible pesticidal applications, but the fused cyclopenta ring may require formulation adjustments for field efficacy.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates both isoxazole and cyclopentane rings, contributing to its chemical diversity. Its molecular formula is , and it possesses a molecular weight of approximately 273.29 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its interactions with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : Interaction studies indicate that it may modulate receptor activity, particularly in the central nervous system, which could lead to neuroprotective effects.
- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings from recent research:
| Study | Objective | Key Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |
| Study 2 | Assess anticancer properties | Showed IC50 values in the low micromolar range against breast and lung cancer cell lines. |
| Study 3 | Investigate neuroprotective effects | Exhibited protective effects on neuronal cells subjected to oxidative stress. |
Case Studies
- Anti-inflammatory Effects : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
- Cytotoxicity Against Cancer Cells : A series of assays conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that this compound induced apoptosis characterized by increased caspase activity and PARP cleavage.
- Neuroprotection : In models of neurodegeneration induced by glutamate toxicity, the compound demonstrated significant neuroprotective effects by reducing cell death and preserving mitochondrial function.
Q & A
Q. What are the optimized multi-step synthetic routes for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide, and how are intermediates characterized?
The synthesis typically involves cyclization of a cyclopenta-isoxazole precursor followed by amidation with 3,5-dimethoxybenzoyl chloride. Key steps include:
- Cyclopenta-isoxazole core formation : Achieved via [3+2] cycloaddition between nitrile oxides and cyclopentene derivatives under microwave-assisted conditions to enhance reaction efficiency .
- Amidation : Conducted using coupling agents like EDCI/HOBt in anhydrous DMF, with progress monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Purification : Final product purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ≥95% purity, confirmed by ¹H/¹³C NMR and HRMS .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Structural validation combines:
- X-ray crystallography : ORTEP-3 software generates 3D models to confirm stereochemistry and bond angles (e.g., dihedral angle between isoxazole and benzamide moieties ≈15°) .
- Spectroscopy : ¹H NMR (δ 7.65 ppm for aromatic protons) and IR (C=O stretch at 1680 cm⁻¹) confirm functional groups .
- Mass spectrometry : HRMS (m/z [M+H]+ calculated 359.14; observed 359.13) verifies molecular formula .
Q. What are the solubility and stability profiles under varying experimental conditions?
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in ethanol (10–15 mg/mL), and poorly in aqueous buffers (<1 mg/mL at pH 7.4) .
- Stability : Degrades by <10% in PBS over 24 hours at 25°C but shows accelerated decomposition at pH <3 or >10, requiring storage at –20°C in desiccated form .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?
SAR strategies include:
- Isoxazole ring modifications : Substituting the cyclopenta-isoxazole with pyrazole or thiazole rings alters enzyme inhibition potency (e.g., IC50 shifts from 1.2 µM to 3.8 µM against COX-2) .
- Methoxy group positioning : Removing the 3,5-dimethoxy groups reduces binding affinity to kinase targets (e.g., Kd increases from 0.8 µM to 12 µM in EGFR inhibition assays) .
- Amide linker replacement : Switching to sulfonamide linkers improves metabolic stability (t1/2 in liver microsomes increases from 2.1 to 6.7 hours) .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Compare results using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity measurements) .
- Cellular context : Account for differences in membrane permeability (e.g., logP = 2.8) between cell lines; use LC-MS to quantify intracellular concentrations .
- Statistical models : Apply multivariate analysis to distinguish assay-specific artifacts (e.g., false positives in high-throughput screens due to aggregation) .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Target identification : Use affinity chromatography with a biotinylated derivative to pull down interacting proteins from lysates, followed by LC-MS/MS .
- Pathway analysis : CRISPR-Cas9 knockout libraries or phosphoproteomics (e.g., SILAC) identify downstream signaling nodes (e.g., MAPK/ERK) .
- In vivo models : Pharmacokinetic studies in rodents (Cmax = 1.2 µg/mL at 2 h post-IV dose) paired with RNA-seq of treated tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
